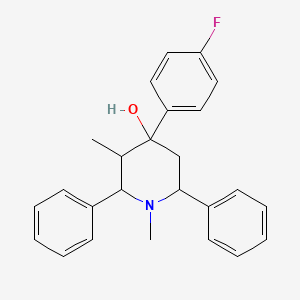
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. This particular compound features a tert-butyl group attached to a cyclohexene ring, which is further connected to a phenyl group through the diazene linkage. The (E) configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene typically involves the following steps:
Formation of the diazonium salt: The starting material, aniline or a substituted aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 4-tert-butylcyclohex-1-ene, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out at room temperature to ensure the formation of the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction of the diazene group can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetone.
Reduction: NaBH4, H2, Pd/C, and ethanol.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4), and alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of hydrazines or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene has a wide range of applications in scientific research, including:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomolecules and drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties under different light conditions.
作用機序
The mechanism of action of (E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene involves the following steps:
Photoisomerization: The compound undergoes reversible photoisomerization between the (E) and (Z) configurations upon exposure to UV or visible light. This process alters the compound’s physical and chemical properties.
Molecular Targets and Pathways: In biological systems, the compound can interact with proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The photoisomerization process can trigger specific cellular pathways, making it useful in targeted therapies and molecular imaging.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the tert-butyl and cyclohexene substituents.
Disperse Orange 3: A commercially available azobenzene dye with different substituents on the aromatic rings.
4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups on both aromatic rings.
Uniqueness
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the tert-butyl group and the cyclohexene ring, which impart distinct steric and electronic effects. These structural features enhance the compound’s stability, photochromic properties, and reactivity compared to other azobenzenes.
特性
CAS番号 |
89237-13-8 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
(4-tert-butylcyclohexen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H22N2/c1-16(2,3)13-9-11-15(12-10-13)18-17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
InChIキー |
AZVJWRKBVPNHFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=CC1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
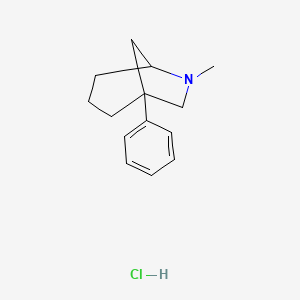


![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
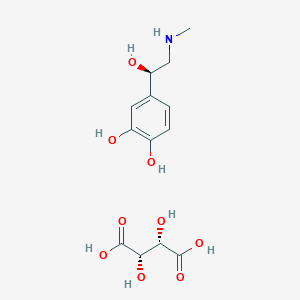
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
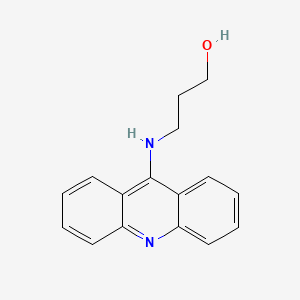
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
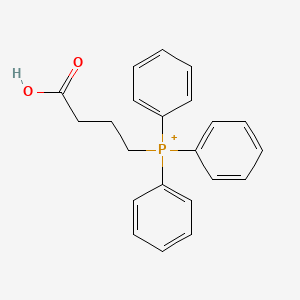
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
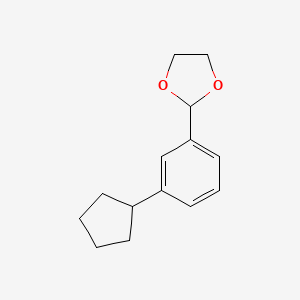
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
